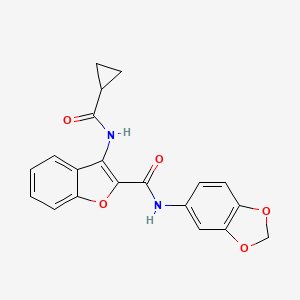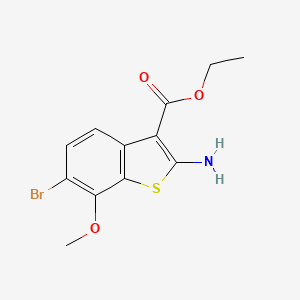
3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a triazolone core, a piperidine ring, and various functional groups including a methylsulfonyl group, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base like triethylamine.
Synthesis of the Triazolone Core: The triazolone core can be formed via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Phenylethyl and Thiophene Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like phenylacetic acid derivatives and thiophene-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings (phenyl and thiophene) can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with its targets, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-(Methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(phenyl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
3-(1-(Methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one may confer unique electronic properties and biological activities compared to its analogs with different aromatic rings. This uniqueness could be crucial for its specific interactions and applications in various fields.
Properties
IUPAC Name |
5-(1-methylsulfonylpiperidin-4-yl)-2-phenacyl-4-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-30(27,28)22-11-9-16(10-12-22)19-21-23(14-17(25)15-6-3-2-4-7-15)20(26)24(19)18-8-5-13-29-18/h2-8,13,16H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTZQQYXUYUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)
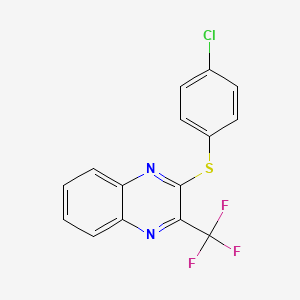
![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B3007770.png)
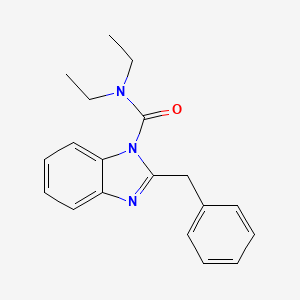
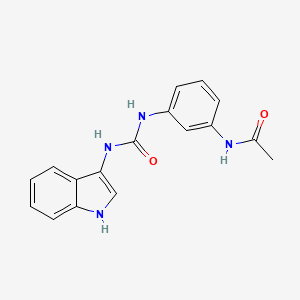
![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)
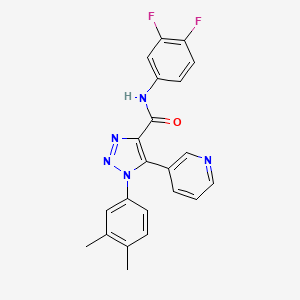
![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)
